molecular formula C22H18N4O4 B12906752 4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)

4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)

Katalognummer: B12906752
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: AZVYBOWEOYDLRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is a complex organic compound with a unique structure that includes bifuran and benzimidamide moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) typically involves the reaction of bifuran derivatives with benzimidamide precursors. One common method involves the use of bifuran-5,5’-dicarboxylic acid as a starting material, which is then reacted with N-hydroxybenzimidamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran-5,5’-dicarboxylic acid derivatives, while reduction may produce bifuran-5,5’-diamine derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-([2,2’-Bifuran]-5,5’-diyl)bis(N-hydroxybenzimidamide) is unique due to its combination of bifuran and benzimidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C22H18N4O4

Molekulargewicht

402.4 g/mol

IUPAC-Name

N'-hydroxy-4-[5-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C22H18N4O4/c23-21(25-27)15-5-1-13(2-6-15)17-9-11-19(29-17)20-12-10-18(30-20)14-3-7-16(8-4-14)22(24)26-28/h1-12,27-28H,(H2,23,25)(H2,24,26)

InChI-Schlüssel

AZVYBOWEOYDLRW-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)/C(=N/O)/N)/C(=N/O)/N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NO)N)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.